molecular formula C13H12N2O2 B11775237 Ethyl [2,3'-bipyridine]-5-carboxylate

Ethyl [2,3'-bipyridine]-5-carboxylate

Cat. No.: B11775237
M. Wt: 228.25 g/mol
InChI Key: KPEGCWDVFPMTOB-UHFFFAOYSA-N
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Description

Ethyl [2,3’-bipyridine]-5-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. Bipyridine and its derivatives are known for their extensive applications in various fields, including coordination chemistry, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-5-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . For example, the Negishi coupling between 2-pyridyl zinc bromide and 2-bromopyridine derivatives can be used to synthesize bipyridine compounds . The reaction conditions typically involve the use of a palladium or nickel catalyst, and the yields can be enhanced by microwave irradiation .

Industrial Production Methods

Industrial production of bipyridine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and yield of the process. Additionally, alternative pathways involving sulfur and phosphorous compounds have been explored to overcome challenges associated with traditional catalysis methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,3’-bipyridine]-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl [2,3’-bipyridine]-5-carboxylate can yield bipyridinium salts, while substitution reactions can introduce various functional groups into the bipyridine scaffold .

Mechanism of Action

The mechanism of action of ethyl [2,3’-bipyridine]-5-carboxylate largely depends on its role as a ligand in coordination complexes. The nitrogen atoms in the bipyridine rings can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The specific molecular targets and pathways involved depend on the nature of the metal center and the overall structure of the complex.

Comparison with Similar Compounds

Ethyl [2,3’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:

The uniqueness of ethyl [2,3’-bipyridine]-5-carboxylate lies in its specific functional groups, which can influence its reactivity and coordination properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 6-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-6-12(15-9-11)10-4-3-7-14-8-10/h3-9H,2H2,1H3

InChI Key

KPEGCWDVFPMTOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

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